molecular formula C30H39NO4 B4322594 5-(1-adamantyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxybenzamide

5-(1-adamantyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxybenzamide

Cat. No.: B4322594
M. Wt: 477.6 g/mol
InChI Key: JMRGHRIKCIVNSE-UHFFFAOYSA-N
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Description

5-(1-adamantyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxybenzamide is a complex organic compound that features an adamantyl group, a diethoxyphenyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-adamantyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the adamantyl and diethoxyphenyl intermediates. The adamantyl group can be introduced through adamantylation reactions, often catalyzed by ion-exchange resins in the presence of acids like acetic acid . The diethoxyphenyl group is usually synthesized through standard organic reactions involving the appropriate phenol derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale reactions, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(1-adamantyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the adamantyl and phenyl positions.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Solvents: Acetic acid, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-(1-adamantyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxybenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-adamantyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxybenzamide is unique due to its combination of the adamantyl, diethoxyphenyl, and methoxybenzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific investigations.

Properties

IUPAC Name

5-(1-adamantyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39NO4/c1-4-34-27-8-6-20(15-28(27)35-5-2)10-11-31-29(32)25-16-24(7-9-26(25)33-3)30-17-21-12-22(18-30)14-23(13-21)19-30/h6-9,15-16,21-23H,4-5,10-14,17-19H2,1-3H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRGHRIKCIVNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)C34CC5CC(C3)CC(C5)C4)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(1-adamantyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxybenzamide
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5-(1-adamantyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxybenzamide
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5-(1-adamantyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxybenzamide
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5-(1-adamantyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxybenzamide
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5-(1-adamantyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxybenzamide

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